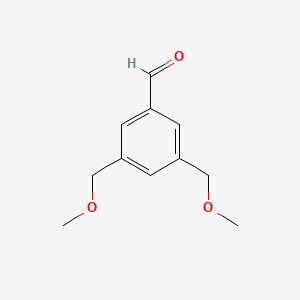
(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Descripción general
Descripción
(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: is a chemical compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to the 2nd position of the pyridine ring through a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine and 1-methylpiperidine.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable reagent to introduce the methanone group at the 2nd position, forming an intermediate compound.
Coupling Reaction: The intermediate compound is then coupled with 1-methylpiperidine under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone can undergo oxidation reactions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atom or the methanone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry:
Chemical Industry: The compound is used in the chemical industry for the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Inhibition or Activation: The compound may inhibit or activate certain biochemical pathways, resulting in therapeutic or biological outcomes.
Comparación Con Compuestos Similares
(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has an amino group instead of a chlorine atom at the 6th position of the pyridine ring.
(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a bromine atom instead of a chlorine atom at the 6th position of the pyridine ring.
(6-fluoropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a fluorine atom instead of a chlorine atom at the 6th position of the pyridine ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6th position of the pyridine ring imparts unique chemical and biological properties to (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone, distinguishing it from its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
(6-chloropyridin-2-yl)-(1-methylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3 |
Clave InChI |
MZMVFOGNZLABNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)

